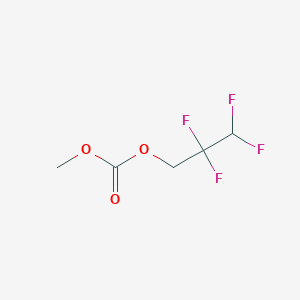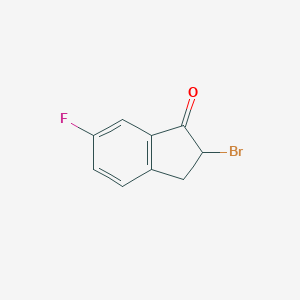![molecular formula C41H62O10Si2 B117544 [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 651293-82-2](/img/structure/B117544.png)
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C41H62O10Si2 and its molecular weight is 771.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Die Verbindung, an der Sie interessiert sind, die allgemein als ein Derivat von Garners Aldehyd bezeichnet wird, ist ein komplexes Molekül, das bei der Synthese verschiedener Aminosäuren und Peptide verwendet wird. Nachfolgend finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen, die sich auf sechs einzigartige Bereiche konzentriert:
Synthese von nicht-proteinogenen Aminosäuren
Garner-Aldehyd-Derivate sind von entscheidender Bedeutung für die Synthese von nicht-proteinogenen Aminosäuren, wie z. B. (2S,3R)-3-Methylglutamat. Diese Aminosäuren finden sich in verschiedenen Naturprodukten und Antibiotika, wie Daptomycin, und spielen eine Rolle bei der Hemmung von exzitatorischen Aminosäuretransportern .
Entwicklung peptidomimetischer Therapeutika
Die Fähigkeit der Verbindung, als Zwischenprodukt bei der Synthese komplexer Aminosäuren zu dienen, macht sie wertvoll für die Entwicklung peptidomimetischer Wirkstoffe. Diese Wirkstoffe ahmen die Struktur von Peptiden nach und werden verwendet, um Protein-Protein-Interaktionen in therapeutischen Anwendungen zu stören oder zu modulieren .
Aufklärung biologischer Prozesse
Derivate von Garners Aldehyd werden als Werkzeuge verwendet, um biologische Prozesse zu untersuchen. So hilft die Synthese von (2S,3R)-3-Methylglutamat beim Verständnis der Funktion von exzitatorischen Aminosäuretransportern, die für die Neurotransmission entscheidend sind .
Enantioselektive Synthese
Die Verbindung wird in der enantioselektiven Synthese verwendet, einer Methode zur Herstellung von Molekülen mit spezifischen räumlichen Anordnungen. Dies ist essentiell in der Pharmazie, wo die Wirksamkeit eines Medikaments von seiner Chiralität abhängen kann .
Chemische Biologieforschung
In der chemischen Biologie werden Garner-Aldehyd-Derivate verwendet, um die Interaktion zwischen biologischen Systemen und chemischen Verbindungen zu untersuchen. Sie helfen bei der Kartierung von Stoffwechselwegen und dem Verständnis der chemischen Grundlagen von Krankheiten .
Fortgeschrittene Materialwissenschaft
Die präzise Struktursteuerung, die durch Garner-Aldehyd-Derivate ermöglicht wird, ist in der Materialwissenschaft von Vorteil. Sie können verwendet werden, um Polymere mit spezifischen Eigenschaften zu erzeugen oder Oberflächen auf molekularer Ebene zu gestalten .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAFORIYQRETF-AXGRGOHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)C(=O)C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O10Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
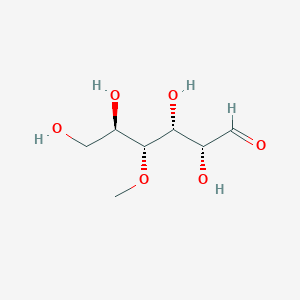
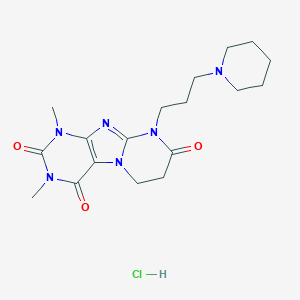
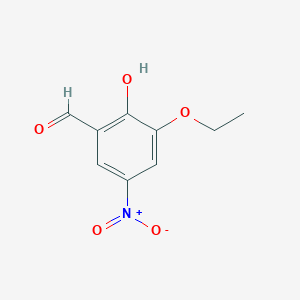

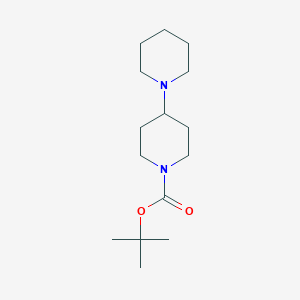
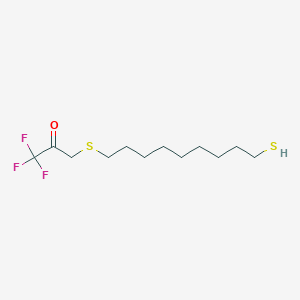

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)
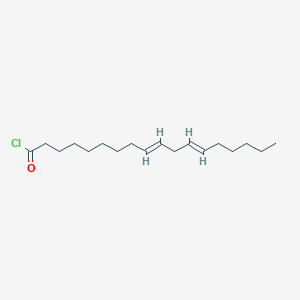
![5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B117491.png)

